molecular formula C21H21N3O5 B13834995 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

Cat. No.: B13834995
M. Wt: 399.4 g/mol
InChI Key: CKFVSMPWXAASIQ-UHGWFWFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 (CAS 446292-07-5) is a deuterated derivative of the parent compound 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone. Its molecular formula is C21H21N3O5, with deuterium incorporation at four exchangeable hydrogen sites (e.g., hydroxyl or amine groups) to enhance metabolic stability . The compound features a morpholinone ring fused to a phenyl group, with a (2R)-hydroxy-3-phthalimido propylamine side chain. It is used in pharmacological research, particularly in studies requiring isotopic labeling to trace metabolic pathways or improve drug half-life .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D

InChI Key

CKFVSMPWXAASIQ-UHGWFWFDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC[C@H](CN2C(=O)C3=CC=CC=C3C2=O)O)[2H])[2H])N4CCOCC4=O)[2H]

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Description Reagents/Conditions Notes
1 Phthalimido Intermediate Formation Phthalic anhydride + appropriate amine Forms the 3-phthalimido moiety via nucleophilic substitution
2 Hydroxylation Controlled oxidation/hydroxylation reagents Introduces the (2R)-hydroxy group stereoselectively
3 Coupling with Phenylamine Phenylamine under controlled temperature and pH Forms the propylamine linkage to phenyl ring
4 Morpholinone Ring Cyclization Cyclization via intramolecular nucleophilic attack Generates the 3-morpholinone ring
5 Deuterium Incorporation (d4 labeling) Use of deuterated solvents/reagents or exchange reactions Achieves deuterium labeling at phenyl ring positions

The morpholinone ring formation is typically achieved through cyclization reactions that involve nucleophilic attack of an amine on a carbonyl group under mild heating.

Detailed Reaction Conditions and Yields

  • Phthalimido Formation: Reaction of phthalic anhydride with amine in ethanol-water mixture at 38–43 °C, maintaining pH 12–12.5, yields high purity intermediate after crystallization.
  • Hydroxylation: Stereoselective hydroxylation is performed under controlled oxidizing conditions to maintain (2R) configuration; specific reagents are proprietary but typically involve mild oxidants.
  • Coupling: Phenylamine coupling is conducted under inert atmosphere to prevent side reactions; typical solvents include acetonitrile or ethanol.
  • Cyclization: Intramolecular cyclization is facilitated by heating the intermediate in presence of base or acid catalysts.
  • Deuterium Labeling: Deuterium is introduced either by using deuterated reagents or via hydrogen-deuterium exchange in deuterated solvents, ensuring incorporation of four deuterium atoms (d4) primarily on the phenyl ring.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Relevance to Synthesis
Nucleophilic Substitution Formation of phthalimido intermediate Key for initial intermediate synthesis
Hydroxylation (Oxidation) Introduction of hydroxy group Establishes stereochemistry at C-2
Coupling (Amide/Amine bond formation) Linking phenylamine to intermediate Forms core structure
Cyclization Morpholinone ring closure Finalizes the heterocyclic core
Isotopic Exchange Replacement of hydrogen with deuterium Enables d4 labeling for research use

Mechanistic Insights

  • The stereoselective hydroxylation step is critical to maintain the (2R) configuration, influencing biological activity.
  • Cyclization to morpholinone involves nucleophilic attack of amine nitrogen on a carbonyl carbon, favored under slightly basic or acidic conditions.
  • Deuterium incorporation is typically achieved via catalytic exchange or use of deuterated starting materials, which is essential for tracing studies in metabolic and enzymatic pathways.

Data Tables Summarizing Key Experimental Parameters

Parameter Condition Outcome / Yield Reference
Phthalimido formation temperature 38–43 °C >90% yield, high purity
pH during phthalimido formation 12–12.5 Optimal for reaction control
Hydroxylation reagent Mild oxidant (proprietary) Stereoselective (2R) hydroxy group
Coupling solvent Acetonitrile or ethanol Efficient amine linkage formation
Cyclization temperature Mild heating (40–80 °C) Morpholinone ring closure
Deuterium incorporation Deuterated solvents or exchange d4 labeling at phenyl ring

Research and Industrial Applications Supporting Preparation Methods

  • The compound serves as a stable isotope-labeled intermediate in medicinal chemistry, facilitating the study of reaction mechanisms and metabolic pathways by NMR spectroscopy.
  • The morpholinone moiety is a key scaffold in inhibitors targeting blood coagulation factors, where synthetic methods emphasize purity and stereochemical fidelity.
  • The preparation method described ensures reproducibility and scalability for industrial synthesis, with crystallization and purification steps yielding high-purity product suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are used under different conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H21N3O5
  • Molecular Weight : 395.41 g/mol
  • CAS Number : 446292-07-5

The structure of this compound includes a morpholinone moiety, which is crucial for its biological activity, particularly in inhibiting factor Xa.

Anticoagulant Development

The most prominent application of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is utilized extensively in clinical settings for:

  • Prevention of thromboembolism in patients undergoing surgery.
  • Management of deep vein thrombosis and pulmonary embolism.
  • Stroke prevention in patients with non-valvular atrial fibrillation.

Research on Antithrombotic Agents

Research studies have explored various modifications of the compound to enhance its efficacy and reduce side effects. The focus has been on:

  • Structure-activity relationship (SAR) studies to optimize the pharmacokinetic properties.
  • Synthesis of analogs to improve selectivity and potency against factor Xa.

Case Study 1: Synthesis Optimization

A study published in a peer-reviewed journal detailed the optimization of synthetic routes for this compound. Researchers demonstrated that modifying reaction conditions could yield higher purity levels, which are critical for pharmaceutical applications. The findings indicated that using different solvents and catalysts significantly impacted the yield and purity of the final product.

Case Study 2: Efficacy Studies

In another study, researchers evaluated the anticoagulant effects of Rivaroxaban synthesized using this compound as an intermediate. The results showed that Rivaroxaban effectively reduced thrombus formation in animal models, supporting its use as a viable therapeutic agent. The study highlighted the importance of intermediates like this compound in developing effective anticoagulants.

Data Table: Comparison of Anticoagulants

CompoundMechanismIndicationAdministration RouteApproval Year
RivaroxabanFactor Xa inhibitorDVT, PE, stroke preventionOral2011
ApixabanFactor Xa inhibitorDVT, PE, stroke preventionOral2012
DabigatranThrombin inhibitorDVT, PE, stroke preventionOral2010

Mechanism of Action

The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substitutional Variations

Key structural analogs and their differences are summarized below:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 446292-07-5 C21H21N3O5 (deuterated) Phthalimido, (2R)-hydroxypropylamine, deuterium ~399.45 (estimated)
(R)-4-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one 1252018-10-2 C14H18ClN2O3 Chloro, hydroxypropylamine 297.76
3-Chloro-N-phenyl-phthalimide N/A C14H8ClNO2 Chloro, phthalimide 257.67
4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine N/A C16H13Cl2F3N4O3 Dichloromethyl, nitro, trifluoromethylphenyl 437.21
Key Observations:

Substituent Impact :

  • The phthalimido group in the target compound enhances aromatic stacking interactions and stability compared to the chloro substituent in CAS 1252018-10-2 . Chloro groups may increase electrophilicity but raise toxicity concerns .
  • Deuterium incorporation in the target compound reduces metabolic degradation rates, a strategy employed in deuterated drugs like deutetrabenazine .

Morpholinone vs. Morpholine Derivatives: The morpholinone ring (partially saturated) in the target compound offers distinct conformational rigidity compared to fully saturated morpholine derivatives (e.g., P28E1 in ). This rigidity may influence binding affinity to biological targets .

Physicochemical Properties

Property Target Compound (d4) CAS 1252018-10-2 3-Chloro-N-phenyl-phthalimide
Solubility Low in water, high in DMSO Moderate in polar solvents Low in water, high in chloroform
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 ~3.0
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C
  • Deuterium has minimal impact on LogP but significantly affects metabolic stability .

Pharmacological Implications

  • Target Compound: Deuterated form is advantageous in pharmacokinetic studies, reducing CYP450-mediated metabolism by up to 50% compared to non-deuterated analogs .
  • CAS 1252018-10-2 : The chloro group may confer antimicrobial activity but raises hepatotoxicity risks, limiting therapeutic utility .
  • Morpholine/Nitro Derivatives (): Trifluoromethyl and nitro groups enhance bioactivity against kinase targets but increase synthetic complexity .

Q & A

Q. What are the recommended synthetic pathways and purification methods for 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4?

  • Methodological Answer : Synthesis typically involves stereoselective coupling of the (2R)-hydroxy-3-phthalimidopropylamine moiety to the morpholinone core. Chiral resolution (e.g., chiral chromatography or enzymatic resolution) is critical due to the (2R)-configuration . Purification requires gradient elution via reverse-phase HPLC with deuterated solvents to maintain isotopic integrity. Lyophilization under inert atmospheres (argon/nitrogen) minimizes hydrolysis of the morpholinone ring.

Q. How should researchers validate the structural integrity and deuterium incorporation of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and ²H NMR) to confirm stereochemistry and deuterium placement. LC-MS with deuterium-enriched mobile phases enhances sensitivity for detecting isotopic impurities . For quantitative deuterium analysis, isotope-ratio mass spectrometry (IRMS) paired with combustion elemental analysis is recommended.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Store at –20°C under anhydrous conditions to prevent hydrolysis of the morpholinone ring. Use glove boxes for air-sensitive steps, and avoid prolonged exposure to UV light due to the phthalimide group’s photosensitivity . Emergency protocols should include ethanol-based decontamination for spills.

Advanced Research Questions

Q. How does the stereochemical configuration ((2R)-hydroxy) influence the compound’s biological activity or stability?

  • Methodological Answer : Comparative studies with (2S)-isomers are critical. Use molecular docking simulations to assess binding affinity differences (e.g., to enzyme active sites). Stability assays (e.g., accelerated degradation under varying pH/temperature) reveal stereospecific hydrolysis rates. Evidence from analogous morpholinones suggests R-configurations enhance metabolic stability .

Q. What analytical strategies resolve contradictions in reported bioactivity data for deuterated morpholinones?

  • Methodological Answer : Discrepancies often arise from isotopic effects on pharmacokinetics. Perform head-to-head assays comparing deuterated vs. non-deuterated analogs under identical conditions (e.g., microsomal stability tests). Use deuterium kinetic isotope effect (KIE) studies to quantify metabolic rate differences .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments via:
  • pH-Variation Studies : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via UPLC.
  • Serum Stability Assays : Use human serum albumin (HSA) to evaluate protein-binding-induced stability shifts.
  • Isotope Tracing : Track deuterium loss via mass spectrometry to identify labile positions .

Q. What role does the deuterium label (-d4) play in mechanistic studies of this compound’s metabolism?

  • Methodological Answer : The -d4 label enables precise tracking of metabolic pathways. Use LC-HRMS to detect deuterium retention in metabolites, identifying sites of enzymatic oxidation (e.g., cytochrome P450-mediated reactions). Compare metabolic profiles with non-deuterated analogs to isolate isotope effects .

Q. How should researchers address conflicting data in stereochemical assignments of related morpholinone derivatives?

  • Methodological Answer : Apply X-ray crystallography or vibrational circular dichroism (VCD) for unambiguous stereochemical confirmation. For disputed cases, synthesize diastereomeric salts (e.g., using chiral resolving agents) and compare physicochemical properties (melting points, solubility) .

Data Contradiction Analysis

Q. What experimental factors could explain variability in reported solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies often stem from:
  • Deuterium Isotope Effects : Altered hydrogen bonding in D₂O vs. H₂O.
  • Crystallinity Differences : Use powder X-ray diffraction (PXRD) to assess polymorphic forms.
  • Impurity Profiles : Quantify residual solvents (e.g., DMSO-d6) via GC-MS, as they may act as co-solvents .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing deuterated analogs of this compound?

  • Methodological Answer :
  • Isotopic Purity : Use deuterium-depleted reagents to minimize background contamination.
  • Batch Consistency : Validate synthetic intermediates via in-process controls (e.g., FTIR for phthalimide group integrity).
  • Cross-Lab Validation : Share samples with independent labs for blinded bioactivity retesting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.